molecular formula C16H18N4OS B2682005 N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline CAS No. 477865-89-7

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline

Cat. No. B2682005
CAS RN: 477865-89-7
M. Wt: 314.41
InChI Key: GGSLNCVJAZNQRN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact method would depend on the starting materials and the specific conditions required for each reaction step.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its structure.


Chemical Reactions Analysis

The compound’s functional groups suggest it could participate in a variety of chemical reactions. For example, the vinyl group could undergo addition reactions , and the allyl sulfanyl group might be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Techniques like infrared spectroscopy could provide information about its chemical properties, while its physical properties could be determined through various experimental methods .

Scientific Research Applications

Synthesis and Functionalization of Triazine Derivatives

Triazine derivatives are of significant interest in organic synthesis due to their potential applications in medicinal chemistry, agriculture, and materials science. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions demonstrates the versatility of triazine-based compounds in creating new chemical entities with potential biological activities (Sañudo et al., 2006). These methodologies can be adapted for synthesizing derivatives of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline for exploring their unique properties and applications.

Anticancer Activity

Triazine derivatives have been studied for their anticancer properties, showcasing the potential of such compounds in therapeutic applications. The synthesis and evaluation of S-glycosyl and S-alkyl 1,2,4-triazinone derivatives have revealed significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011). This research highlights the potential of structurally related compounds, including this compound, in contributing to the development of new anticancer agents.

Structural Transformation and Reactivity

The structural transformation of trienes into 1,3-thiazoles underlines the reactivity and potential of triazine derivatives in synthesizing heterocyclic compounds with diverse applications (Nedolya et al., 2018). Such transformations could be relevant for modifying the core structure of this compound to enhance its properties for specific applications.

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities indicate the potential of triazine-based compounds in addressing microbial resistance (Bektaş et al., 2010). Exploring the antimicrobial properties of this compound could uncover new avenues for its application in combating infectious diseases.

Corrosion Inhibition

Triazine derivatives have also been investigated for their role in corrosion inhibition, showcasing the diverse industrial applications of such compounds (Singh et al., 2018). This aspect could suggest potential uses of this compound in materials science and engineering, particularly in protecting metals against corrosion.

Mechanism of Action

The mechanism of action would depend on the compound’s intended use. For example, if it’s a drug, its mechanism of action would involve interacting with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Safety data sheets (SDS) provide information about the hazards of chemical compounds .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its structure for drug development .

properties

IUPAC Name

4-methoxy-N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-4-11-22-16-18-15(12(2)19-20-16)9-10-17-13-5-7-14(21-3)8-6-13/h4-10,17H,1,11H2,2-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSLNCVJAZNQRN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.